2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O/c1-8-13(9(2)19-15(18-8)21(3)4)20-14(22)11-6-5-10(17)7-12(11)16/h5-7H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJPRMJEYEDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction using dimethylamine.
Chlorination: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 4-fluorobenzoic acid under appropriate conditions.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues in Pyrimidine-Benzamide Derivatives
The compound shares structural similarities with other pyrimidine-linked benzamides, such as N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (Compound 3 in ). Key differences include:
- Core Heterocycle : The target compound uses a pyrimidine ring, whereas Compound 3 employs a chromene system fused to a pyrimidine.
- Crystallographic Behavior : The chloro-fluoro substitution in the benzamide moiety may lead to distinct packing efficiencies and hydrogen-bonding patterns compared to purely chloro-substituted analogues .
Functional Group Impact on Reactivity and Stability
- Chloro-Fluoro Synergy : The simultaneous presence of chloro (electron-withdrawing) and fluoro (moderate electronegativity) groups on the benzamide ring may stabilize the molecule via resonance and inductive effects, contrasting with compounds bearing only chloro substituents (e.g., ’s Compound 4).
- Dimethylamino vs.
Methodological Approaches for Comparative Analysis
Crystallographic Tools
- SHELX Suite : Used for refining crystal structures, SHELXL enables precise determination of bond lengths, angles, and anisotropic displacement parameters. For example, the C–Cl bond in the target compound (typically ~1.74 Å) can be compared to similar bonds in analogues to assess electronic effects .
- ORTEP and WinGX : These tools visualize molecular geometry and packing. The target compound’s dihedral angles between pyrimidine and benzamide planes may differ from those of chromene-based analogues due to substituent steric effects .
Hypothetical Data Table: Comparative Crystallographic Parameters
Biological Activity
The compound 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide is a notable pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide can be represented as follows:
- Molecular Formula : C13H15ClF N3O
- Molecular Weight : 285.73 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances biological activity |
| Dimethylamino Group | Increases solubility and reactivity |
| Pyrimidine Ring | Core structure associated with various bioactivities |
Antimicrobial Properties
Research indicates that 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide exhibits significant antimicrobial activity. Similar compounds have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections. The compound's mechanism may involve interaction with enzymes critical for bacterial metabolism.
Anticancer Activity
Pyrimidine derivatives are extensively studied for their anticancer properties. Preliminary studies suggest that this compound may possess cytotoxic effects against specific cancer cell lines. For instance, compounds with similar structural characteristics have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The chloro substituent may enhance binding affinity to target enzymes.
- Interference with Cellular Pathways : The dimethylamino group can facilitate interactions with nucleic acids or proteins, modulating cellular responses.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of pyrimidine derivatives, 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, highlighting its potential as a therapeutic agent for bacterial infections.
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of related compounds. The study demonstrated that derivatives similar to this compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation. The findings suggest that the compound may contribute to the development of new anticancer therapies .
Study 3: Mechanistic Insights
Research into the mechanistic pathways revealed that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis. This interaction leads to G2/M phase arrest in cancer cells, promoting programmed cell death .
Synthesis and Derivatives
The synthesis of 2-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-fluorobenzamide typically involves several key steps:
- Formation of the Pyrimidine Core : Utilizing condensation reactions between β-diketones and guanidine derivatives.
- Introduction of Functional Groups : Nucleophilic substitution reactions to incorporate the dimethylamino group.
- Final Acylation : Attaching the benzamide moiety via acylation reactions.
These synthetic routes allow for the generation of various derivatives that may enhance biological activity or target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
